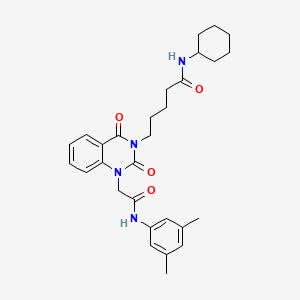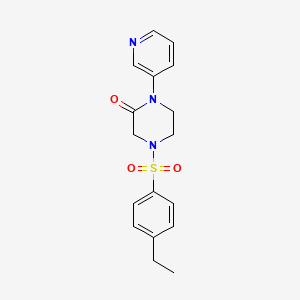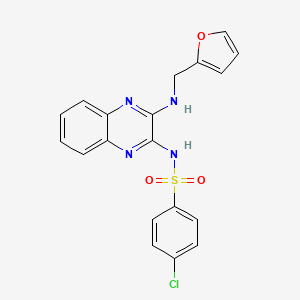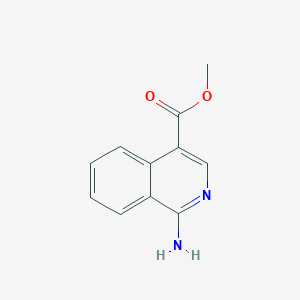
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another approach is the one-pot synthesis involving the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Meldrum’s acid, triethyl orthoformate, aniline, and active methylene nitriles . Reaction conditions often involve the use of organic solvents, acidic or basic environments, and controlled temperatures.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful as drug precursors or perspective ligands .
科学的研究の応用
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a structural unit in formyl peptide receptor agonists, adenosine A2B receptor antagonists, and inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase . Additionally, it has applications in the development of antimicrobial and cytotoxic agents .
作用機序
The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to act as potent small molecule cyclic urea activators of STING, checkpoint kinase 1 (CHK1) inhibitors, and acetyl-CoA-carboxylase (ACC) inhibitors . These interactions are crucial for the compound’s biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds: Similar compounds to 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid include other dihydropyridine derivatives such as 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid .
Uniqueness: What sets this compound apart from its similar compounds is its unique cyclobutyl group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
1-cyclobutyl-2-oxopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOWVPTYABNMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
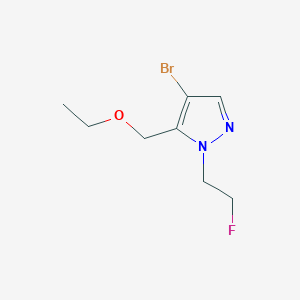
![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)
![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)

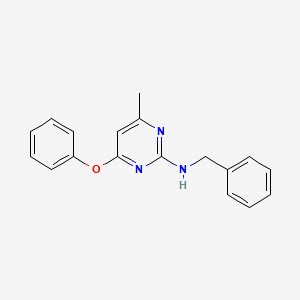
![1-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2602891.png)
![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)
